Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to an oxazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid and ethyl oxalyl chloride.
Formation of Oxazole Ring: The 5-bromopyridine-3-carboxylic acid is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxazole intermediate.
Esterification: The oxazole intermediate is then esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets within cells. The bromopyridine moiety can bind to certain receptors or enzymes, leading to modulation of signaling pathways and cellular responses. This interaction can result in various biochemical and physiological effects, such as changes in gene expression, cellular metabolism, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound shares the bromopyridine moiety but differs in the ester group and overall structure.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound contains a similar bromopyridine group but is part of a more complex thiourea structure.
Uniqueness
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of the bromopyridine and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O3 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
ethyl 5-(5-bromopyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-16-11(15)9-10(17-6-14-9)7-3-8(12)5-13-4-7/h3-6,9-10H,2H2,1H3 |
InChI Key |
ZUXXBAGTCRMJES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.